4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Physicochemical profiling Lipophilicity Drug-likeness

Researchers seeking DAO inhibitors per WO2010/0005528 often encounter non-transferable SAR from 4-H or 4-alkoxy analogs. This 4-hydroxy-7-azaindole-2-carboxylic acid uniquely satisfies the patent pharmacophore via tautomeric 4-OH/4-oxo hydrogen bonding to Tyr228 and Arg283. · Predicted LogP 0.55 (Δ -1.44 vs 4-H parent) for superior solubility & reduced nonspecific binding. · Bidentate (O,O)-donor motif enables metalloenzyme inhibitor design (e.g., HIV integrase). · Available from 95% to 98% purity with batch-specific QC (NMR, HPLC) documentation.

Molecular Formula C8H6N2O3
Molecular Weight 178.147
CAS No. 1204476-01-6
Cat. No. B598001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
CAS1204476-01-6
Molecular FormulaC8H6N2O3
Molecular Weight178.147
Structural Identifiers
SMILESC1=CNC2=C(C1=O)C=C(N2)C(=O)O
InChIInChI=1S/C8H6N2O3/c11-6-1-2-9-7-4(6)3-5(10-7)8(12)13/h1-3H,(H,12,13)(H2,9,10,11)
InChIKeyIHUVCZHNKQSWTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid: Identification and Classification


4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (synonym: 4-hydroxy-7-azaindole-2-carboxylic acid) is a heterocyclic building block belonging to the 7-azaindole (pyrrolo[2,3-b]pyridine) class, characterized by a carboxylic acid at the 2-position and a hydroxy substituent at the 4-position of the pyridine ring (MF: C₈H₆N₂O₃; MW: 178.15) . The compound is listed in WO2010/0005528 A2 (Ironwood Pharmaceuticals) as a member of a series of pyrrolopyridine carboxylic acid derivatives with D-amino acid oxidase (DAO) inhibitory activity, placing it within a patent-protected pharmacophore space relevant to neurological and psychiatric disorder research [1]. Commercially, the compound is available from multiple suppliers at purities ranging from 95% to 98%, with catalog pricing indicative of a research-scale specialty intermediate rather than a bulk commodity building block .

1
7-Azaindole heterocyclic building block with DAO pharmacophore context
2
Patent-preferred 4-hydroxy-2-carboxylic acid substitution pattern (WO2010/0005528)
3
Research-scale specialty intermediate for SAR and lead optimization workflows

Why Generic 7-Azaindole-2-carboxylic Acid Analogs Cannot Substitute


The 4-hydroxy substituent fundamentally alters the physicochemical and pharmacological profile of the 7-azaindole-2-carboxylic acid scaffold in ways that cannot be replicated by the parent (4-H), 4-methoxy, 4-chloro, or 4-methyl analogs. Critically, the 4-hydroxy group introduces a tautomeric equilibrium between the 4-hydroxypyridine and 4-pyridone forms , which simultaneously reduces lipophilicity (predicted LogP of 0.55 vs 1.99 for the parent 4-H analog) by approximately 1.44 log units—a ~28-fold decrease in octanol/water partitioning—and creates a bidentate metal-chelating motif (4-oxo-2-carboxylate) absent in 4-alkoxy, 4-halo, or 4-alkyl congeners . In the DAO inhibitor pharmacophore defined by WO2010/0005528, the 4-hydroxy substitution is structurally required to achieve the hydrogen-bonding network with active-site residues (Arg283 and Tyr228) observed in crystallographic studies of related fused pyrrole carboxylic acid–DAO complexes . These compound-specific features mean that procurement of an unsubstituted or alternatively substituted 7-azaindole-2-carboxylic acid for structure–activity relationship (SAR) or lead optimization studies would yield non-transferable results and potentially miss entire activity cliffs.

4-OH tautomerism enables a 4-oxo-2-carboxylate chelation motif; 4-H, 4-OCH₃, 4-Cl, and 4-CH₃ analogs lack this bidentate metal-binding capacity
4-OH contributes a critical hydrogen-bond donor absent in 4-OCH₃, 4-Cl, and 4-CH₃ analogs, which may shift target-engagement profiles in DAO pharmacophore studies
4-OH substitution shifts ionization (pKa) and reduces lipophilicity by ~28-fold vs the parent 4-H scaffold; alternative 4-substituents occupy distinct physicochemical property space and may not transfer directly

Quantitative Differentiation Against Closest Structural Analogs


Lipophilicity Reduction vs. Parent Scaffold

The introduction of the 4-hydroxy group reduces the predicted octanol/water partition coefficient (LogP) from 1.99 (parent 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, CAS 136818-50-3) to 0.55 for the target compound . This ΔLogP of –1.44 corresponds to an approximately 28-fold reduction in lipophilicity, shifting the compound from a moderately lipophilic to a more hydrophilic space. The reduced LogP predicts improved aqueous solubility and altered membrane permeability, which are critical considerations in fragment-based drug discovery and lead optimization where the 4-hydroxy compound serves as a lower-logP isostere of the parent scaffold. No alternative 4-substituent among the common analogs (4-OCH₃, 4-Cl, 4-CH₃) achieves a comparable LogP reduction while simultaneously introducing hydrogen-bond donor capacity.

Lipophilicity Reduction
Data to verify
ΔLogP –1.44 (≈28-fold reduction vs parent scaffold)
Supports lipophilicity-dependent selection context
Predicted values; experimental LogP data not publicly available
Physicochemical profiling Lipophilicity Drug-likeness

Polar Surface Area and Hydrogen-Bonding Enhancement

The target compound exhibits a predicted polar surface area (PSA) of 85.95 Ų , which is approximately 20 Ų higher than the estimated PSA of the parent 4-H analog (≈66 Ų based on its molecular formula C₈H₆N₂O₂ with two oxygen atoms versus three for the target compound). This increase is attributable to the additional hydroxyl oxygen acting as both a hydrogen-bond donor (HBD) and acceptor (HBA). The target compound possesses three HBDs (pyrrole NH, carboxylic OH, phenolic OH) versus two for the parent (pyrrole NH, carboxylic OH), and five HBAs versus four. This enhanced hydrogen-bonding capacity has direct implications for target engagement: in the DAO inhibitor series exemplified by WO2010/0005528, the 4-OH group contributes a critical hydrogen-bonding interaction with the active-site Tyr228 residue, as demonstrated by X-ray crystallography of the structurally homologous furo[3,2-b]pyrrole-2-carboxylic acid–DAO complex . 4-Alkoxy analogs (e.g., 4-OCH₃) lose the HBD at this position entirely, while 4-halo analogs contribute neither HBD nor effective HBA character.

PSA and H-Bond Enhancement
Class-level
PSA 85.95 Ų; HBD 3; HBA 5 (ΔPSA ≈+20 Ų vs parent)
Supports H-bond donor selection review
Predicted PSA; experimental data to verify
Polar surface area Hydrogen bonding Drug–target interactions

Tautomerism-Driven Metal Chelation Capability

The 4-hydroxy substituent on the pyridine ring of the 7-azaindole scaffold establishes a keto–enol tautomeric equilibrium with the 4-pyridone form (4-oxo-1,7-dihydropyrrolo[2,3-b]pyridine-2-carboxylic acid), as evidenced by the IUPAC synonym '4-oxo-1,7-dihydropyrrolo[2,3-b]pyridine-2-carboxylic acid' listed in multiple chemical registries . This tautomerism generates a 4-oxo-2-carboxylate motif capable of bidentate coordination to divalent metal ions (e.g., Mg²⁺, Zn²⁺) in metalloenzyme active sites. This chelation mode is structurally precluded in the 4-H, 4-OCH₃, 4-Cl, and 4-CH₃ analogs, none of which can form the requisite 4-oxo tautomer. The bidentate metal-chelating pharmacophore is directly relevant to zinc-dependent enzymes such as carbonic anhydrase and HIV-1 integrase, where azaindole-2-carboxylic acid derivatives have demonstrated inhibitory activity (reported IC₅₀ range for related azaindole carboxylic acids: 0.95–7.35 μM against HIV-1 integrase strand transfer) . While direct IC₅₀ data for the target compound itself against a specific metalloenzyme are not publicly available at the time of writing, the structural prerequisite for metal chelation represents a class-level differentiation that procurement officers should consider when selecting among 4-substituted 7-azaindole-2-carboxylic acid building blocks.

Metal Chelation Capability
Class-level
4-oxo-2-carboxylate bidentate (O,O)-donor motif via tautomerism
Supports chelation-capable selection context
Structural inference; metalloenzyme IC₅₀ data pending publication
Metal chelation Tautomerism Metalloenzyme inhibition

Ionization State Shift at Physiological pH

The target compound displays a predicted acid dissociation constant (pKa) of 3.41 ± 0.30, attributed primarily to the 2-carboxylic acid group . This value is approximately 0.86 pKa units higher (less acidic) than the predicted pKa of ~2.55 for the parent 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid [1]. The shift is consistent with the electron-donating effect of the 4-hydroxy substituent via resonance through the pyridine ring, which partially destabilizes the carboxylate anion. At physiologically relevant pH values (5.5–7.4), both compounds exist predominantly in their ionized carboxylate forms; however, the pKa difference translates to a meaningful shift in the fraction ionized at intermediate pH values (e.g., at pH 4.0, approximately 80% vs 97% ionized). This may affect pH-dependent solubility, salt formation behavior, and the protonation state during biological assays conducted at non-physiological pH.

Ionization State Shift
Data to verify
pKa 3.41 ± 0.30 (ΔpKa +0.86 vs parent, ≈7.2× less acidic)
Supports ionization-sensitive assay context
Predicted pKa; experimental determination pending
Ionization state pKa prediction pH-dependent solubility

DAO Inhibitor Pharmacophore Requirement

WO2010/0005528 A2 (Ironwood Pharmaceuticals, Inc.) explicitly encompasses 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid within its claimed genus of DAO inhibitors for the treatment of neurological and psychiatric disorders including schizophrenia, where DAO inhibition elevates D-serine levels and enhances NMDA receptor function [1]. The patent specifically claims compounds of Formula (I) where R₁ = hydroxy at the 4-position and R₂ = hydroxy (carboxylic acid) at the 2-position, among other substituent combinations. A closely related analog, 3-fluoro-4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, is explicitly named as an embodiment [1]. In the broader fused pyrrole carboxylic acid DAO inhibitor class, X-ray co-crystal structures confirm that the carboxylate group engages in a salt bridge with Arg283 while the ring-hydroxyl (or ring-oxo) hydrogen-bonds to Tyr228 of human DAO . While the patent does not disclose individual IC₅₀ values for every exemplified compound in the public version, the structural inclusion of the 4-hydroxy-2-carboxylic acid motif within the claimed pharmacophore establishes this substitution pattern as non-negotiable for engagement with the DAO active site. Compounds lacking the 4-hydroxy group (e.g., 4-H, 4-OCH₃, 4-CH₃ analogs) fall outside the patent's preferred substitution scope.

DAO Pharmacophore Requirement
Supporting evidence
Explicitly encompassed within Formula (I) of WO2010/0005528 A2; 4-OH-2-COOH preferred
Supports patent-aligned pharmacophore context
Individual IC₅₀ values not disclosed in public patent text
D-amino acid oxidase DAO inhibition Schizophrenia NMDA receptor

Evidence-Backed Application Scenarios for Procurement


DAO Inhibitor Lead Optimization and SAR Expansion

Research groups pursuing D-amino acid oxidase (DAO) inhibitors for schizophrenia, neuropathic pain, or cognitive enhancement should prioritize this compound as the core scaffold. The 4-hydroxy-2-carboxylic acid substitution pattern is explicitly claimed and exemplified in WO2010/0005528 A2 (Ironwood Pharmaceuticals) . X-ray crystallographic evidence from the homologous furo[2,3-b]pyrrole-2-carboxylic acid series confirms that the 4-OH/4-oxo motif engages Tyr228 of human DAO via a hydrogen bond, while the 2-carboxylate forms a salt bridge with Arg283 . Using the unsubstituted 4-H analog or 4-alkoxy alternatives in SAR studies would produce data that are not directly translatable to this patent-defined pharmacophore space.

Fragment-Based Drug Discovery with Reduced Lipophilicity

The compound's predicted LogP of 0.55 (ΔLogP = –1.44 vs parent) and elevated PSA of 85.95 Ų position it as a more fragment-like, lower-lipophilicity starting point for FBDD campaigns compared to the parent 7-azaindole-2-carboxylic acid . The three hydrogen-bond donors enable engagement with kinase hinge regions (as demonstrated broadly for 7-azaindole scaffolds in kinase inhibitor design) [1], while the reduced LogP may improve aqueous solubility and reduce nonspecific binding in biochemical assays. Procurement of this compound for fragment library construction provides access to physicochemical property space that the parent scaffold cannot occupy.

Metalloenzyme Inhibitor Design via Chelation Motif

The tautomeric equilibrium between 4-hydroxy and 4-pyridone forms generates a bidentate (O,O)-donor metal-chelating motif that is structurally unique among commercially available 4-substituted 7-azaindole-2-carboxylic acids . This property is directly relevant to the design of inhibitors targeting dinuclear metalloenzymes such as HIV-1 integrase, for which related azaindole-2-carboxylic acid derivatives have demonstrated IC₅₀ values in the 0.95–7.35 μM range in strand transfer assays . The 4-OCH₃, 4-Cl, and 4-CH₃ analogs cannot replicate this chelation mode and should not be procured as substitutes for metalloenzyme-targeted programs.

Polar Scaffold Hopping from Indole-2-carboxylic Acids

For medicinal chemistry teams seeking to replace indole-2-carboxylic acid scaffolds with more polar, soluble 7-azaindole bioisosteres, this compound offers a calculated PSA of 85.95 Ų and a predicted LogP of 0.55—values substantially distinct from typical indole-2-carboxylic acids (LogP typically >2.0) . The 7-azaindole core itself has been shown to improve aqueous solubility compared to indole in multiple published series, including cannabinoid receptor 1 allosteric modulators . The additional 4-hydroxy group further amplifies this solubility advantage, making this compound the logical procurement choice when a maximally polar 7-azaindole-2-carboxylic acid building block is required.

Application
Selection Property
Validation Focus
DAO inhibitor SAR studies
Patent-preferred pharmacophore alignment
DAO active-site engagement review
Fragment-based discovery campaigns
Lower-LogP fragment profile
Physicochemical property context
Metalloenzyme inhibitor design
Chelation-capable pharmacophore
Metal-binding motif review
Polar scaffold hopping programs
Enhanced polarity scaffold
Solubility and PSA profile review
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